molecular formula C10H7Cl2NO2 B097077 2-(4,7-dichloro-1H-indol-3-yl)acetic acid CAS No. 63352-96-5

2-(4,7-dichloro-1H-indol-3-yl)acetic acid

Cat. No.: B097077
CAS No.: 63352-96-5
M. Wt: 244.07 g/mol
InChI Key: YFOZTVITJDDLHT-UHFFFAOYSA-N
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Description

2-(4,7-Dichloro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of chlorine atoms at positions 4 and 7 of the indole ring enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid typically involves the chlorination of indole derivatives followed by acylation. One common method includes the reaction of 4,7-dichloroindole with chloroacetic acid under acidic conditions to yield the desired product . The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(4,7-Dichloro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine atoms and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. The chlorination enhances its potential as a therapeutic agent by increasing its ability to interact with biological targets .

Properties

IUPAC Name

2-(4,7-dichloro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOZTVITJDDLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CN2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315536
Record name (4,7-Dichloro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63352-96-5
Record name NSC295297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,7-Dichloro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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